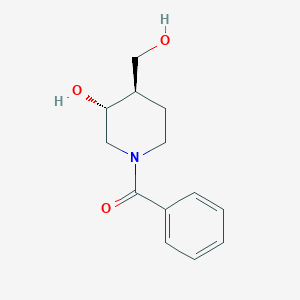![molecular formula C17H12F3N3O2 B5321569 N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTOC and has been found to exhibit unique properties that make it useful in different areas of study.
Mécanisme D'action
The mechanism of action of BTOC is not yet fully understood. However, studies have shown that BTOC exhibits its antitumor activity by inducing apoptosis in cancer cells. BTOC has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
BTOC has been found to have both biochemical and physiological effects. Studies have shown that BTOC inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. BTOC has also been found to induce DNA damage, leading to the activation of the p53 signaling pathway. In addition, BTOC has been found to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
BTOC has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. BTOC has also been found to exhibit low toxicity, making it safe for use in lab experiments. However, BTOC has some limitations, including its poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research involving BTOC. One potential area of research is the development of new anticancer drugs based on the structure of BTOC. Another potential area of research is the investigation of the mechanism of action of BTOC, which could lead to a better understanding of its potential applications in various fields. Finally, future research could focus on improving the solubility of BTOC, which could expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of BTOC involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)benzonitrile with benzylamine to yield 3-(trifluoromethyl)benzylamine. This intermediate is then reacted with chloroacetyl chloride to produce N-benzyl-3-(3-trifluoromethyl)phenyl)-2-chloroacetamide. The final step involves the reaction of the intermediate with sodium azide and copper (I) iodide to yield N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide.
Applications De Recherche Scientifique
BTOC has been found to have potential applications in various fields of scientific research. One of the most significant applications of BTOC is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. BTOC has been found to exhibit promising antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)13-8-4-7-12(9-13)14-22-16(25-23-14)15(24)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQEJPRXFFEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)

![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)

![12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B5321562.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5321575.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4-amine](/img/structure/B5321577.png)